molecular formula C9H18N6O B13136890 2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol CAS No. 31482-09-4

2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]amino}ethan-1-ol

Katalognummer: B13136890
CAS-Nummer: 31482-09-4
Molekulargewicht: 226.28 g/mol
InChI-Schlüssel: YEHRKHAMBHWDQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)amino)ethanol is a compound belonging to the class of triazines. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, medicine, and materials science. This particular compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

2-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazines .

Wissenschaftliche Forschungsanwendungen

2-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

31482-09-4

Molekularformel

C9H18N6O

Molekulargewicht

226.28 g/mol

IUPAC-Name

2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C9H18N6O/c1-14(2)8-11-7(10-5-6-16)12-9(13-8)15(3)4/h16H,5-6H2,1-4H3,(H,10,11,12,13)

InChI-Schlüssel

YEHRKHAMBHWDQM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC(=NC(=N1)NCCO)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.